REACTION_SMILES
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[C:19].[CH3:16][CH2:17][OH:18].[CH3:1][c:2]1[cH:3][c:4]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[n:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10].[Pd:20]>>[CH3:1][c:2]1[cH:3][c:4]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[n:5][cH:6][c:7]1[NH2:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(C)c([N+](=O)[O-])cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(C)c(N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |